1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves intramolecular nucleophilic substitution reactions, demonstrating an interesting mechanism not previously recorded in the literature. For example, Tahtaci and Aydin (2019) synthesized substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with yields ranging from 42 to 70%, highlighting the efficiency and novelty of their method (Tahtaci & Aydin, 2019).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a novel 1,5-diaryl-1H-pyrazol-3-oxy derivative containing a thiadiazole moiety was determined, providing insights into the molecular arrangement and potential intermolecular interactions (Liu et al., 2012).
Chemical Reactions and Properties
Thiadiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclo-condensation, and oxidation. These reactions are crucial for the synthesis of complex molecules with potential biological activities. Androsov and Neckers (2007) described the synthesis of N-substituted indole-2-thiols via a novel one-pot synthesis involving thioketene intermediates, showcasing the versatility of thiadiazole compounds in synthetic chemistry (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the material's behavior in different environments and for applications in material science.
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are critical for their application in chemical synthesis and potential industrial applications. Studies like those conducted by Rashdan et al. (2021) on thiadiazole-based molecules against COVID-19 main protease highlight the significance of understanding these properties for designing molecules with targeted biological activities (Rashdan et al., 2021).
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c1-8-13(10-5-3-4-6-11(10)15-8)12(18)7-19-14-17-16-9(2)20-14/h3-6,15H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFMQKJUICYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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